TRIS(BENZOYLACETONATO) MONO(FENANTROLINA)EUROPIO(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TRIS(BENZOYLACETONATO) MONO: is an organometallic complex with the chemical formula [Ba(Haacac)(tpy)]Eu(III). This compound is known for its remarkable luminescence properties, emitting red fluorescence. It is a powdery solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol (MeOH), but insoluble in water .

Aplicaciones Científicas De Investigación

TRIS(BENZOYLACETONATO) MONO has a wide range of scientific research applications :

Chemistry: It is used as a luminescent material in organic electroluminescent diodes (OLEDs) and organic solar cells.

Biology: Due to its luminescent properties and stability, it serves as a biomarker in bioimaging and bioanalysis applications.

Medicine: The compound’s luminescent properties make it useful in medical diagnostics and imaging techniques.

Industry: It is employed in the development of new luminescent materials for various industrial applications.

Mecanismo De Acción

Target of Action

TRIS(BENZOYLACETONATO) MONO, also known as Tris(benzoylacetonato) mono(phenanthroline)europium(III), is an organometallic complex It’s known to be used in proteomics research .

Mode of Action

It’s known that the compound has remarkable luminescence properties .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as dimethyl sulfoxide (dmso) and methanol (meoh), but insoluble in water . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of organic materials.

Result of Action

It’s known that the compound can emit red fluorescence . This suggests that it may be used to visualize certain cellular structures or processes in proteomics research.

Action Environment

The action, efficacy, and stability of TRIS(BENZOYLACETONATO) MONO can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by exposure to oxygen and water .

Métodos De Preparación

The preparation of TRIS(BENZOYLACETONATO) MONO typically involves the following steps :

Synthesis of Benzoylpyruvic Acid: Benzophenone reacts with pyruvic acid to form benzoylpyruvic acid.

Formation of Tris(benzoylpyruvate) Mono Complex: Benzoylpyruvate reacts with a ferrous reagent (phenanthroline) to yield Tris(benzoylpyruvate) mono (ferrous reagent (phenanthroline)) iron (III).

Final Reaction with Europium (III) Salt: The Tris(benzoylacetonate) mono (ferrous reagent (phenanthroline)) iron (III) complex is then reacted with Europium (III) salt to obtain the desired TRIS(BENZOYLACETONATO) MONO compound.

Análisis De Reacciones Químicas

TRIS(BENZOYLACETONATO) MONO undergoes various types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where one ligand in the complex is replaced by another ligand.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various ligands. The reactions often occur under controlled temperature and pressure conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modified organometallic complexes.

Comparación Con Compuestos Similares

TRIS(BENZOYLACETONATO) MONO can be compared with other similar compounds, such as:

- Tris(dibenzoylmethane) mono (1,10-phenanthroline)europium (III)

- Tris(dibenzoylmethane) mono (5-amino-1,10-phenanthroline)europium (III)

- Europium tris [3-(trifluoromethylhydroxymethylene)-(+)-camphorate]

These compounds share similar luminescent properties but differ in their specific ligands and molecular structures. TRIS(BENZOYLACETONATO) MONO is unique due to its specific combination of benzoylacetonato and phenanthroline ligands, which contribute to its distinct luminescent characteristics.

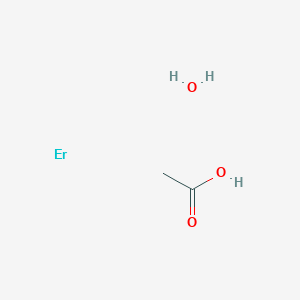

Propiedades

Número CAS |

18130-95-5 |

|---|---|

Fórmula molecular |

C30H27EuO6.C12H8N2 |

Peso molecular |

815.706 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)